molecular formula C16H17NO B14155726 n-Ethyl-n-(2-methylphenyl)benzamide CAS No. 7097-81-6

n-Ethyl-n-(2-methylphenyl)benzamide

Cat. No.: B14155726
CAS No.: 7097-81-6
M. Wt: 239.31 g/mol
InChI Key: OPKOGUYXDTVGMV-UHFFFAOYSA-N
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Description

n-Ethyl-n-(2-methylphenyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid, where the carboxyl group is replaced by an amide group. This compound is characterized by the presence of an ethyl group and a 2-methylphenyl group attached to the nitrogen atom of the benzamide structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Ethyl-n-(2-methylphenyl)benzamide typically involves the reaction of 2-methylphenylamine with ethyl benzoate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of catalysts such as Lewis acids can further enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

n-Ethyl-n-(2-methylphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the amide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens, alkyl halides, and acids are used for substitution reactions.

Major Products Formed

    Oxidation: Nitrobenzamides or hydroxylated benzamides.

    Reduction: Aminobenzamides.

    Substitution: Halogenated or alkylated benzamides.

Scientific Research Applications

n-Ethyl-n-(2-methylphenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of n-Ethyl-n-(2-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-n-(2-methylphenyl)benzamide
  • N-Ethyl-n-(4-methylphenyl)benzamide
  • N-Propyl-n-(2-methylphenyl)benzamide

Uniqueness

n-Ethyl-n-(2-methylphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group and the 2-methylphenyl group influences its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

7097-81-6

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

N-ethyl-N-(2-methylphenyl)benzamide

InChI

InChI=1S/C16H17NO/c1-3-17(15-12-8-7-9-13(15)2)16(18)14-10-5-4-6-11-14/h4-12H,3H2,1-2H3

InChI Key

OPKOGUYXDTVGMV-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1C)C(=O)C2=CC=CC=C2

Origin of Product

United States

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